

An In-depth Technical Guide to Losartan Impurity 2 (Losartan EP Impurity M)

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Compound of Interest

Compound Name: Losartan Impurity 2

Cat. No.: B600979

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a significant impurity found in the manufacturing and degradation of Losartan, an angiotensin II receptor antagonist. For clarity and standardization, this guide will focus on the impurity officially designated as Losartan EP Impurity M, also known by several synonyms including Losartan 2-H Dimer and Losartan USP Related Compound E.

Chemical Structure and Identification

Losartan EP Impurity M is a dimeric impurity formed from two molecules of Losartan. Its formation involves a condensation reaction, resulting in a more complex and higher molecular weight structure compared to the parent drug.

Losartan EP Impurity M

Losartan EP Impurity M_img

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Caption: Chemical Structure of Losartan EP Impurity M.

(Note: A placeholder image is used in the DOT script. In a real-world application, this would be replaced with a rendered chemical structure image.)

Physicochemical and Spectroscopic Properties

A summary of the key physicochemical and spectroscopic properties of Losartan EP Impurity M is presented below. This data is crucial for its identification and quantification in drug substance and product analysis.

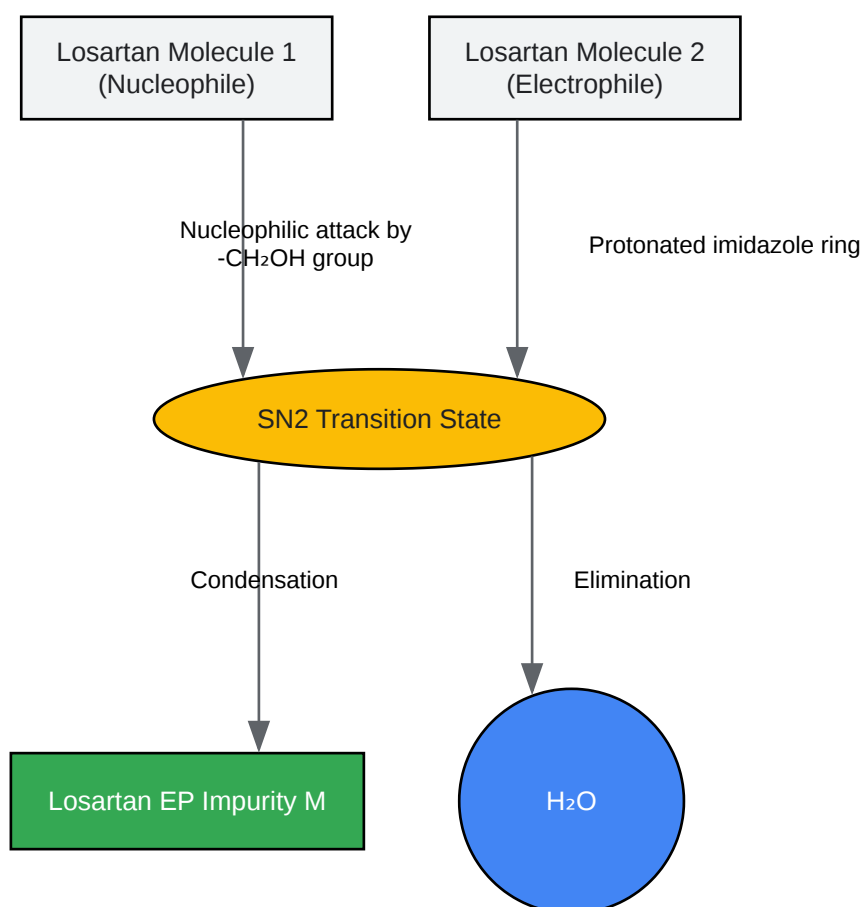
Property	Value
IUPAC Name	[2-Butyl-1-[[2'-[2-[[2-butyl-4-chloro-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazol-5-yl]methyl]-2H-tetrazol-5-yl]biphenyl-4-yl]methyl]-4-chloro-1H-imidazol-5-yl]methanol
Synonyms	Losartan 2-H Dimer, Losartan USP Related Compound E, N2-Losartanyl-losartan
CAS Number	230971-72-9
Molecular Formula	C ₄₄ H ₄₄ Cl ₂ N ₁₂ O
Molecular Weight	827.81 g/mol
Appearance	Off-White to Light Yellow Solid
Solubility	Soluble in Chloroform (Slightly), Methanol (Slightly), and DMSO.
Melting Point	128-130°C
Mass Spectrometry (MS)	The EI mass spectrum in negative ionization mode shows a molecular ion peak at m/z 825.2, which is consistent with the dimeric structure formed by the condensation of two Losartan molecules with the loss of a water molecule. [1]
¹ H NMR	The ¹ H NMR spectrum is expected to be complex due to the large number of protons. Key signals would include those corresponding to the butyl chains, the aromatic protons of the biphenyl rings, the methylene protons of the benzyl groups, and the protons of the imidazole rings. The integration of the signals would be consistent with the dimeric structure.
¹³ C NMR	The ¹³ C NMR spectrum would show a greater number of signals compared to Losartan, corresponding to the increased number of carbon atoms in the dimer.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present, including N-H and C-H stretching vibrations, aromatic C=C stretching, and C-N stretching vibrations.

Formation Pathway

Losartan EP Impurity M is typically formed under acidic conditions or during forced degradation studies.[2] The formation mechanism is believed to be an SN2 type nucleophilic substitution reaction where the primary alcohol group of one Losartan molecule acts as a nucleophile, attacking the imidazole ring of a second Losartan molecule, leading to the elimination of a water molecule and the formation of the dimer.[3]



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Caption: Proposed formation pathway of Losartan EP Impurity M.

Experimental Protocols

Synthesis/Formation (Illustrative)

While a specific, detailed synthesis protocol for Losartan EP Impurity M is not readily available in public literature, its formation can be induced through forced degradation studies. The following is an illustrative protocol based on literature describing the degradation of Losartan.

Objective: To generate Losartan EP Impurity M through acid-catalyzed degradation of Losartan Potassium.

Materials:

- Losartan Potassium
- Hydrochloric Acid (HCl), 1M
- Methanol
- Water (HPLC grade)
- Round bottom flask with reflux condenser
- Heating mantle
- Rotary evaporator
- Preparative HPLC system

Procedure:

- Dissolve a known amount of Losartan Potassium in methanol in a round bottom flask.
- Add 1M HCl to the solution to achieve an acidic pH.
- Reflux the mixture for a specified period (e.g., 8-24 hours), monitoring the reaction progress by analytical HPLC.

- After the desired level of degradation is achieved (indicated by the formation of the dimer peak in the chromatogram), cool the reaction mixture to room temperature.
- Neutralize the solution with a suitable base (e.g., sodium bicarbonate solution).
- Remove the methanol under reduced pressure using a rotary evaporator.
- Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
- Dry the organic extract over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product containing Losartan and its degradation products, including the dimer.
- Isolate and purify Losartan EP Impurity M from the crude mixture using a preparative HPLC system.^[4]
- Concentrate the fractions containing the pure impurity and dry under vacuum.
- Characterize the isolated impurity using spectroscopic techniques (NMR, MS, IR) to confirm its identity.^[4]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The following is a representative HPLC method for the detection and quantification of Losartan EP Impurity M in a drug substance. This method is based on typical conditions reported for the analysis of Losartan and its related substances.^{[5][6]}

Objective: To separate and quantify Losartan EP Impurity M from Losartan Potassium using a stability-indicating RP-HPLC method.

Instrumentation:

- HPLC system with a UV detector
- Data acquisition and processing software

Chromatographic Conditions:

Parameter	Condition
Column	C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., InertSustain C18, Kromasil C18)
Mobile Phase A	0.1% Phosphoric acid in water
Mobile Phase B	Acetonitrile
Gradient Program	(Illustrative) Time (min)
Flow Rate	1.0 mL/min
Column Temperature	35 °C
Detection Wavelength	220 nm
Injection Volume	10 µL

Sample Preparation:

- **Standard Solution:** Accurately weigh and dissolve an appropriate amount of Losartan EP Impurity M reference standard in a suitable diluent (e.g., a mixture of mobile phase A and B) to obtain a known concentration.
- **Sample Solution:** Accurately weigh and dissolve the Losartan Potassium drug substance in the diluent to a specified concentration.

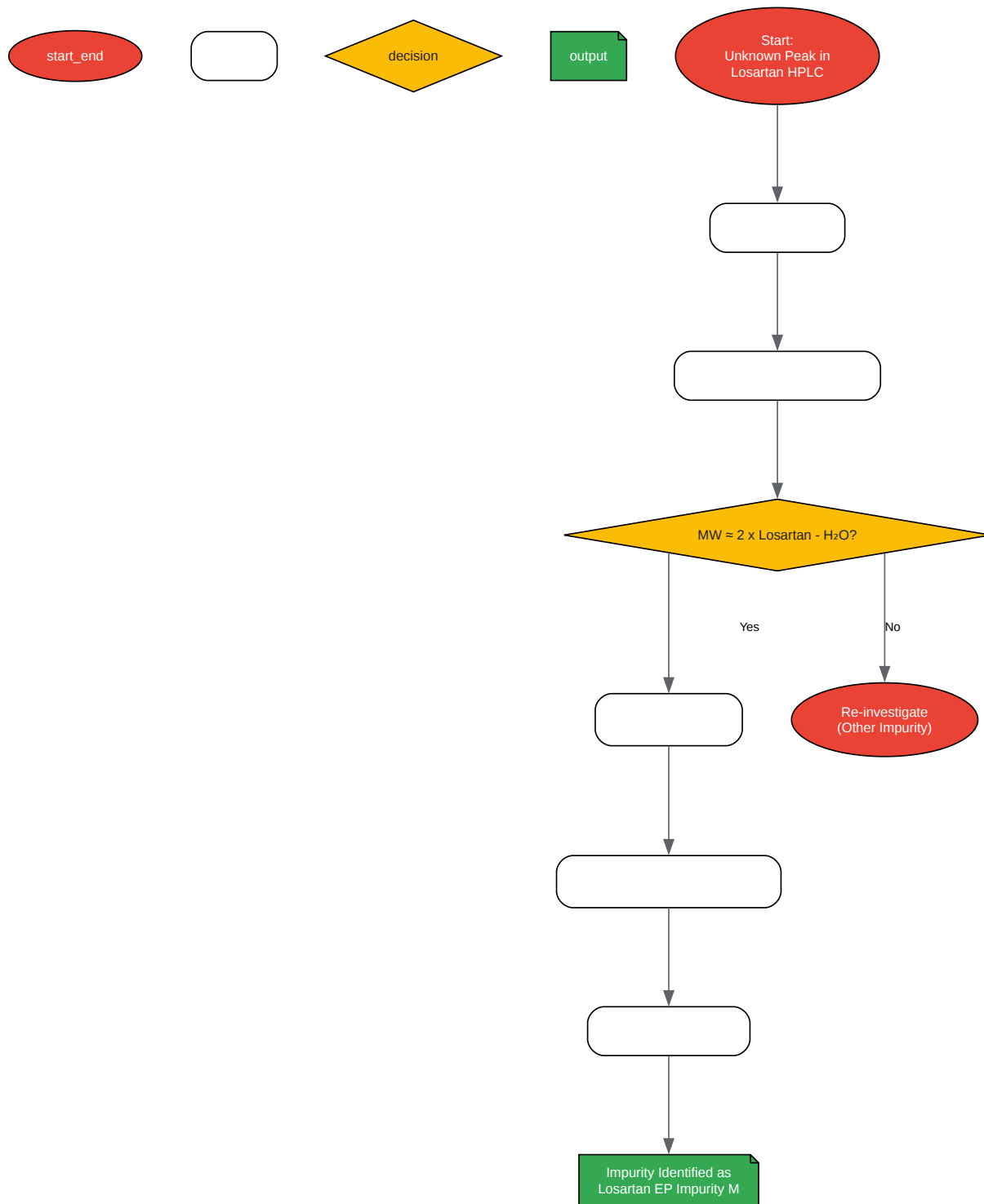
Method Validation (Abbreviated):

- **Specificity:** Analyze blank, placebo (if applicable), standard, and sample solutions to demonstrate that there are no interfering peaks at the retention time of Losartan EP Impurity M.
- **Linearity:** Analyze a series of solutions of Losartan EP Impurity M at different concentrations to establish a linear relationship between peak area and concentration.
- **Accuracy:** Perform recovery studies by spiking a known amount of the impurity into the sample solution.

- Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of the sample solution.
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the impurity that can be reliably detected and quantified.

Logical Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the identification, isolation, and characterization of a process-related or degradation impurity like Losartan EP Impurity M.



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Caption: Workflow for the identification and characterization of an unknown impurity.

This guide provides essential technical information on Losartan EP Impurity M for professionals involved in the development, manufacturing, and quality control of Losartan. Adherence to detailed analytical protocols and a thorough understanding of impurity formation are critical for ensuring the safety and efficacy of the final drug product.

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